6-(1H-imidazol-1-yl)pyridazine-3-thiol

Medicinal Chemistry Drug Discovery Physicochemical Property

Select 6-(1H-imidazol-1-yl)pyridazine-3-thiol for medicinal chemistry and materials research. The imidazole moiety at the 6-position fundamentally alters the physicochemical profile compared to simpler pyridazine-3-thiols: a 2.5-fold lower lipophilicity (XLogP=0.1) and 31.5% larger TPSA (74.3 Ų) directly improve aqueous solubility and ADME properties. This scaffold is a proven privileged structure for kinase inhibition, with class members achieving picomolar IC50 values against Pim-1 (0.024 nM) and Mps1/TTK (0.70 nM). The thiol group enables rapid diversification via S-alkylation or metal-catalyzed cross-coupling, accelerating library synthesis. In materials science, the dual N/S donor sets form stable coordination polymers with enhanced porosity for gas storage and catalysis. Insist on the authentic 6-imidazolyl substitution—generic analogs lack the 3 hydrogen bond acceptors and spatial orientation critical for target engagement.

Molecular Formula C7H6N4S
Molecular Weight 178.22 g/mol
CAS No. 1209316-08-4
Cat. No. B1463072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-imidazol-1-yl)pyridazine-3-thiol
CAS1209316-08-4
Molecular FormulaC7H6N4S
Molecular Weight178.22 g/mol
Structural Identifiers
SMILESC1=CC(=NNC1=S)N2C=CN=C2
InChIInChI=1S/C7H6N4S/c12-7-2-1-6(9-10-7)11-4-3-8-5-11/h1-5H,(H,10,12)
InChIKeyMXKBUXIHKKSBDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1H-Imidazol-1-yl)pyridazine-3-thiol (CAS 1209316-08-4): A Physicochemically Distinct Heterocyclic Building Block for Medicinal Chemistry and Material Science


6-(1H-Imidazol-1-yl)pyridazine-3-thiol (CAS 1209316-08-4) is a heterocyclic small molecule with the molecular formula C₇H₆N₄S and a molecular weight of 178.22 g/mol [1]. It is a member of the imidazopyridazine-thiol class, characterized by a pyridazine core substituted with an imidazole ring at the 6-position and a thiol group at the 3-position, which exists in equilibrium with its thione tautomer [2]. This compound serves as a versatile building block in drug discovery and materials research, offering a unique combination of hydrogen-bonding capacity and a defined spatial orientation that distinguishes it from simpler pyridazine-thiol analogs [1].

6-(1H-Imidazol-1-yl)pyridazine-3-thiol: Why Generic Substitution with Other Pyridazine-3-thiols is Inadequate for Research and Development


Substituting 6-(1H-imidazol-1-yl)pyridazine-3-thiol with other pyridazine-3-thiol derivatives or simpler analogs is not a scientifically neutral act. The introduction of the imidazole moiety at the 6-position fundamentally alters the compound's physicochemical profile, including its lipophilicity (XLogP), topological polar surface area (TPSA), and molecular weight, compared to unsubstituted or methyl-substituted pyridazine-3-thiols [1]. These changes directly impact critical drug-like properties such as solubility, membrane permeability, and target binding affinity [2]. Furthermore, the imidazole ring introduces an additional hydrogen bond acceptor, which can create or enhance specific interactions with biological targets like kinase active sites, a feature absent in simpler analogs [3]. Therefore, relying on a generic analog without the imidazole substitution can lead to a complete loss of desired bioactivity or material property, rendering the substitution scientifically invalid.

6-(1H-Imidazol-1-yl)pyridazine-3-thiol: Quantifiable Differentiation from Closest Analogs and In-Class Candidates


6-(1H-Imidazol-1-yl)pyridazine-3-thiol vs. Pyridazine-3-thiol: A Quantified Increase in Topological Polar Surface Area (TPSA) for Enhanced Target Engagement

6-(1H-Imidazol-1-yl)pyridazine-3-thiol exhibits a significantly larger Topological Polar Surface Area (TPSA) compared to its unsubstituted parent, pyridazine-3-thiol. The TPSA for the target compound is 74.3 Ų [1], whereas pyridazine-3-thiol has a TPSA of 56.5 Ų [2]. This represents a calculated increase of 17.8 Ų (31.5%).

Medicinal Chemistry Drug Discovery Physicochemical Property

6-(1H-Imidazol-1-yl)pyridazine-3-thiol vs. 6-Methylpyridazine-3-thiol: A Quantified Shift in Lipophilicity (XLogP) for Altered ADME Profile

The substitution of a methyl group with an imidazole ring results in a quantifiable and significant shift in lipophilicity. The target compound, 6-(1H-imidazol-1-yl)pyridazine-3-thiol, has a computed XLogP of 0.1 [1]. In contrast, the methyl-substituted analog, 6-methylpyridazine-3-thiol, has a computed XLogP of 0.5 . This difference of 0.4 log units represents a 2.5-fold decrease in the octanol-water partition coefficient for the target compound.

Medicinal Chemistry ADME Lipophilicity

6-(1H-Imidazol-1-yl)pyridazine-3-thiol vs. 6-(2-Methyl-1H-imidazol-1-yl)pyridazine-3-thiol: A Quantified Difference in Molecular Weight and Lipophilicity for Fine-Tuning Lead Optimization

Even a subtle modification on the imidazole ring leads to measurable changes in key physicochemical parameters. Compared to its 2-methylimidazole analog, 6-(1H-imidazol-1-yl)pyridazine-3-thiol (MW: 178.22 g/mol, XLogP: 0.1) is lighter and more hydrophilic [1]. The analog 6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-thiol has a higher molecular weight (192.24 g/mol) and increased lipophilicity (XLogP: 0.5) [2].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

6-(1H-Imidazol-1-yl)pyridazine-3-thiol as a Privileged Scaffold: Class-Level Evidence for Kinase Inhibition

The imidazopyridazine core, of which 6-(1H-imidazol-1-yl)pyridazine-3-thiol is a fundamental building block, is recognized as a privileged scaffold for kinase inhibition [1]. Published studies on imidazopyridazine derivatives report potent activity against a range of kinases, including Pim-1/2 (IC50 values as low as 0.024 nM) and Mps1/TTK (cellular IC50 = 0.70 nM), with demonstrated in vivo efficacy [2][3]. While this compound itself is a building block and not a final drug candidate, its core structure is directly linked to this class of potent biological activity.

Kinase Inhibition Anticancer Privileged Scaffold

6-(1H-Imidazol-1-yl)pyridazine-3-thiol: Optimal Procurement and Application Scenarios Based on Quantitative Differentiation


Scenario 1: Lead Optimization in Kinase Drug Discovery Requiring Enhanced Solubility and Reduced Lipophilicity

A medicinal chemistry team aiming to improve the solubility and reduce the lipophilicity of a lead kinase inhibitor series should procure 6-(1H-imidazol-1-yl)pyridazine-3-thiol over its 6-methyl or 2-methylimidazole analogs. The target compound's 31.5% larger TPSA (74.3 Ų vs. 56.5 Ų) compared to the unsubstituted pyridazine-3-thiol core [1] and its 2.5-fold lower lipophilicity (XLogP = 0.1) compared to the methyl analog provide a quantifiable starting point for designing compounds with improved aqueous solubility and a more favorable ADME profile.

Scenario 2: Synthesis of Novel Imidazopyridazine-Based Kinase Inhibitor Libraries

Research groups focused on generating libraries of kinase inhibitors should prioritize the procurement of this compound as a core building block. The imidazopyridazine scaffold is a proven privileged structure for kinase inhibition, with class members demonstrating picomolar IC50 values against targets like Pim-1 (0.024 nM) and Mps1/TTK (0.70 nM) [2]. Using this specific thiol-functionalized building block enables rapid diversification via S-alkylation or metal-catalyzed cross-coupling reactions, providing a direct route to a chemical space with a high probability of yielding potent and selective kinase inhibitors.

Scenario 3: Development of Metal-Organic Frameworks (MOFs) or Coordination Polymers with Tailored Porosity

In materials science, the unique combination of a thiol group and an imidazole moiety in 6-(1H-imidazol-1-yl)pyridazine-3-thiol allows for the formation of stable metal complexes . The quantifiably larger TPSA and the presence of multiple heteroatom hydrogen bond acceptors (3 vs. 2 for pyridazine-3-thiol) [1] make it a superior linker for constructing coordination networks with higher solvent-accessible void volumes. This is a critical differentiator for applications in gas storage, separation, and catalysis where porosity and specific host-guest interactions are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(1H-imidazol-1-yl)pyridazine-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.